molecular formula C17H18BrN5O2S B10975450 4-Bromo-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide

4-Bromo-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10975450
M. Wt: 436.3 g/mol
InChI Key: ORBUVXJZICKCOY-UHFFFAOYSA-N
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Description

  • This compound features an intricate structure, combining various heterocyclic moieties. Let’s break it down:
    • The benzothieno[2,3-D]pyrimidine core is fused with a tetrahydro ring system.
    • The pyrazole ring is attached to the benzothieno[2,3-D]pyrimidine scaffold.
    • The 4-bromo group and the 1-methyl-1H-pyrazole-5-carboxamide side chain complete the structure.
  • Such complex molecules often exhibit diverse biological activities, making them intriguing subjects for research.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
    • Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • Reactivity : Due to its heterocyclic nature, this compound may undergo various reactions:
      • Oxidation : Oxidative transformations could modify the pyrimidine or pyrazole rings.
      • Reduction : Reduction of functional groups (e.g., carbonyls) might occur.
      • Substitution : Halogenation or other substitutions could alter the bromo group.
    • Common Reagents and Conditions : These would depend on the specific reaction. For example:
      • Bromination : NBS (N-bromosuccinimide) in an appropriate solvent.
      • Reduction : Hydrogenation with a suitable catalyst.
    • Major Products : These would vary based on the reaction pathway.
  • Scientific Research Applications

    • Chemistry : Investigate its reactivity, design analogs, and explore new synthetic routes.
    • Biology : Assess its impact on cellular processes, receptors, and enzymes.
    • Medicine : Evaluate its potential as a drug candidate (e.g., anticancer, antiviral).
    • Industry : Consider applications in materials science or catalysis.
  • Mechanism of Action

    • Unfortunately, specific details regarding its mechanism of action are not readily available. Further research is needed to elucidate this aspect.
    • Molecular targets and pathways remain unexplored.
  • Comparison with Similar Compounds

    • Uniqueness : Its fused heterocyclic structure sets it apart.
    • Similar Compounds : While I don’t have direct information on similar compounds, exploring related benzothieno[2,3-D]pyrimidines or pyrazoles could provide context.

    Remember that this compound’s complexity invites further investigation, and researchers may uncover exciting properties and applications.

    Properties

    Molecular Formula

    C17H18BrN5O2S

    Molecular Weight

    436.3 g/mol

    IUPAC Name

    4-bromo-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-2-methylpyrazole-3-carboxamide

    InChI

    InChI=1S/C17H18BrN5O2S/c1-8-4-5-10-12(6-8)26-16-13(10)17(25)23(9(2)20-16)21-15(24)14-11(18)7-19-22(14)3/h7-8H,4-6H2,1-3H3,(H,21,24)

    InChI Key

    ORBUVXJZICKCOY-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)NC(=O)C4=C(C=NN4C)Br

    Origin of Product

    United States

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